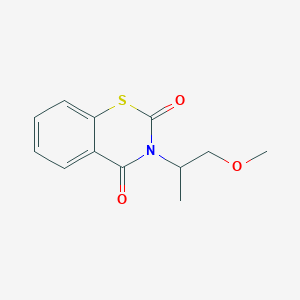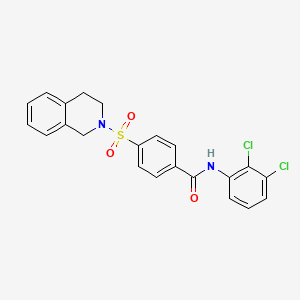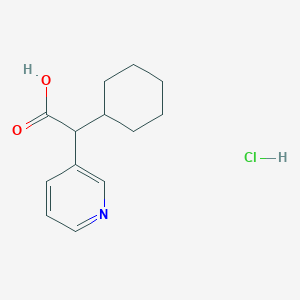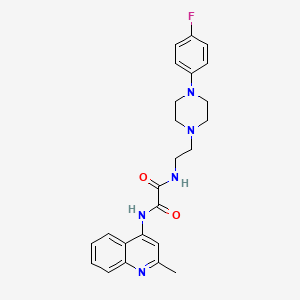![molecular formula C17H18BrNO2S B2385470 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene CAS No. 1206152-14-8](/img/structure/B2385470.png)
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene, also known as BIMS, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonylbenzenes and possesses a unique structure that makes it an attractive target for drug discovery research.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene involves the inhibition of various signaling pathways that are involved in cancer and inflammation. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has been shown to inhibit the activity of protein kinase B (AKT), which is a key signaling molecule involved in cell survival and proliferation. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have demonstrated the anti-tumor effects of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene in various animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene is its unique structure, which makes it an attractive target for drug discovery research. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has also been shown to have potent anti-cancer and anti-inflammatory effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene is its low solubility, which makes it difficult to formulate for clinical use.
Orientations Futures
There are several future directions for the research on 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene. One of the areas of research is the development of new analogs of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene that have improved solubility and bioavailability. Another area of research is the identification of the molecular targets of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene, which will help to better understand its mechanism of action. Additionally, the potential therapeutic applications of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene in other diseases, such as neurodegenerative disorders and cardiovascular diseases, should be explored.
Méthodes De Synthèse
The synthesis of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene involves the reaction of 2-methylindoline with 5-bromo-2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene.
Applications De Recherche Scientifique
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and inflammation. Several studies have reported the anti-cancer properties of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene, which include inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-11-8-12(2)17(10-15(11)18)22(20,21)19-13(3)9-14-6-4-5-7-16(14)19/h4-8,10,13H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGDQGHZXCTQHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2385388.png)



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide](/img/structure/B2385392.png)
![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)
![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2385405.png)
![3-(Benzenesulfonyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2385408.png)

![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2385410.png)